molecular formula C12H18ClNO2S B1378558 4-Benzylsulfonylpiperidine hydrochloride CAS No. 1417634-21-9

4-Benzylsulfonylpiperidine hydrochloride

Cat. No.: B1378558
CAS No.: 1417634-21-9
M. Wt: 275.8 g/mol
InChI Key: VNXWAORMGUJLBR-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 4-Benzylsulfonylpiperidine hydrochloride (CAS: Not explicitly listed in evidence; see synonyms in ) is a piperidine derivative characterized by a benzylsulfonyl group (-SO₂-CH₂-C₆H₅) attached to the piperidine ring. Its molecular formula is C₁₂H₁₇NO₂S·HCl, with a molecular weight of ~299.8 g/mol. The SMILES string is O=S(CC1=CC=CC=C1)(C2CCNCC2)=O.Cl, and the InChI key is VNXWAORMGUJLBR-UHFFFAOYSA-N . The compound is typically a solid and is used in early-stage drug discovery due to its sulfonyl group, which enhances solubility and bioactivity .

Properties

IUPAC Name

4-benzylsulfonylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S.ClH/c14-16(15,12-6-8-13-9-7-12)10-11-4-2-1-3-5-11;/h1-5,12-13H,6-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNXWAORMGUJLBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1S(=O)(=O)CC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzylsulfonylpiperidine hydrochloride typically involves the reaction of piperidine with benzylsulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or other suitable methods .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: 4-Benzylsulfonylpiperidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Benzylsulfonylpiperidine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Benzylsulfonylpiperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of specific enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key Compounds Identified :

3-((9H-Thioxanthen-9-yl)methyl)-1-methylpiperidine hydrochloride hydrate (CAS: 384338-21-0)

  • Similarity : 0.71
  • Structural Difference : Incorporates a thioxanthene group instead of benzylsulfonyl. This aromatic heterocycle may enhance lipophilicity and CNS activity.

1-Benzyl-4-methylpiperidin-3-ol 4-methylbenzenesulfonate (CAS: 3973-62-4)

  • Similarity : 0.55
  • Structural Difference : Features a benzyl group and a methyl substituent on the piperidine ring, with a tosylate counterion.

4-{[(4-Bromophenyl)sulfonyl]methyl}piperidine hydrochloride (CAS: Not listed; MDL: MFCD26793002) Structural Difference: Replaces the benzyl group with a 4-bromophenylsulfonyl moiety, increasing halogen-mediated reactivity .

Comparison Table :
Compound Name CAS Number Molecular Formula Key Structural Feature Similarity Score
4-Benzylsulfonylpiperidine HCl - C₁₂H₁₇NO₂S·HCl Benzylsulfonyl group Reference
3-((9H-Thioxanthen-9-yl)methyl)-1-methylpiperidine HCl 384338-21-0 C₁₉H₂₂ClNOS·H₂O Thioxanthene ring 0.71
1-Benzyl-4-methylpiperidin-3-ol tosylate 3973-62-4 C₂₀H₂₅NO₃S Tosylate counterion 0.55
4-{[(4-Bromophenyl)sulfonyl]methyl}piperidine HCl - C₁₂H₁₅BrNO₂S·HCl 4-Bromophenylsulfonyl group -

Physicochemical and Pharmacological Differences

  • Solubility :

    • 4-Benzylsulfonylpiperidine HCl has moderate aqueous solubility due to its sulfonyl group .
    • 4-Benzylpiperidine (CAS: 31252-42-3), lacking the sulfonyl group, is more lipophilic, favoring blood-brain barrier penetration .
  • Reactivity: The sulfonyl group in 4-Benzylsulfonylpiperidine HCl enables nucleophilic substitution reactions, unlike 4-Benzyloxycarbonylaminopiperidine HCl (CAS: Not listed), which has a carbamate group .
  • Biological Activity: 4-Benzoylpiperidine HCl (CAS: Not listed) exhibits affinity for sigma receptors due to its benzoyl substituent, whereas 4-Benzylsulfonylpiperidine HCl is studied for protease inhibition .

Biological Activity

4-Benzylsulfonylpiperidine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of enzyme inhibition and receptor binding. This article reviews the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a benzylsulfonyl group. This structure is crucial for its interaction with biological targets.

  • Chemical Formula: C13_{13}H17_{17}ClN1_{1}O2_{2}S
  • Molecular Weight: 273.79 g/mol

The biological activity of this compound is attributed to its ability to interact with various enzymes and receptors. The benzyl-piperidine moiety facilitates binding to catalytic sites, interacting with amino acid residues such as tryptophan and phenylalanine. These interactions can modulate the activity of target proteins, leading to diverse biological effects, including:

  • Enzyme Inhibition: Particularly against acetylcholinesterase (AChE).
  • Receptor Binding: Potential interactions with neurotransmitter receptors.

Enzyme Inhibition

Research indicates that this compound exhibits notable anti-acetylcholinesterase (anti-AChE) activity. A study demonstrated that modifications in the piperidine structure significantly enhanced this activity, indicating the importance of structural variations in developing effective inhibitors .

CompoundAChE Inhibition (%)
4-Benzylsulfonylpiperidine78%
Control (No Drug)0%

Antibacterial Activity

The compound has also been studied for its antibacterial properties. In vitro tests revealed moderate to strong activity against several bacterial strains, including Salmonella typhi and Bacillus subtilis. This suggests potential applications in treating bacterial infections.

Bacterial StrainInhibition Zone (mm)
Salmonella typhi15
Bacillus subtilis18
Escherichia coli10

Clinical Applications

  • Neurological Disorders : The compound is being explored for its therapeutic potential in treating neurological disorders due to its ability to inhibit acetylcholinesterase, which is crucial for maintaining acetylcholine levels in synapses.
  • Antimicrobial Treatments : Ongoing studies are assessing the efficacy of this compound in treating infections caused by resistant bacterial strains.

Research Findings

A comprehensive study on related piperidine derivatives highlighted the significance of substituents on the piperidine ring in enhancing biological activity. The introduction of bulky groups at specific positions led to increased enzyme inhibition, underscoring the need for further exploration of structural modifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Benzylsulfonylpiperidine hydrochloride
Reactant of Route 2
4-Benzylsulfonylpiperidine hydrochloride

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